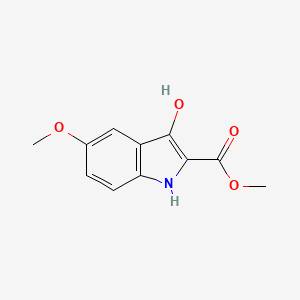

Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXXPYJJTXRFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Methyl-5-Methoxy-2-Aminobenzoate

The reaction begins with methyl-5-methoxy-2-aminobenzoate (2.5 mmol) dissolved in dimethylformamide (DMF, 2.5 mL). Methyl-α-bromo-acetate (3.5 mmol) and sodium carbonate (2.6 mmol) are added, and the mixture is heated to 80°C under argon for 10 hours. This step forms a diester intermediate, which is extracted with diethyl ether and purified via column chromatography (0–25% ethyl acetate/hexanes), yielding 63%.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | DMF |

| Catalyst | Sodium carbonate |

| Yield | 63% |

Cyclization with Potassium tert-Butoxide

The diester is dissolved in anhydrous tetrahydrofuran (THF, 5 mL) and cooled to 0°C. Potassium tert-butoxide (1.7 mmol) is added dropwise, initiating cyclization. After 25 minutes, the mixture is acidified with acetic acid and extracted with dichloromethane. Purification via column chromatography (20% dichloromethane/hexanes) yields 31% of the target compound.

Optimization Insights:

-

Base Selection : Potassium tert-butoxide outperforms weaker bases (e.g., NaOH) in driving cyclization to completion.

-

Solvent Effects : THF’s low polarity facilitates enolate formation, critical for intramolecular cyclization.

Alternative Route via Hemetsberger–Knittel Indole Synthesis

Knoevenagel Condensation and Thermolysis

Methyl 2-azidoacetate reacts with substituted benzaldehyde derivatives in a Knoevenagel condensation, forming methyl-2-azidocinnamate intermediates. Thermolysis at 120°C induces cyclization to yield ethyl 5-chloro-1H-indole-2-carboxylates. While this method is broadly applicable to indole derivatives, adapting it for the target compound requires introducing methoxy and hydroxy groups at specific positions.

Challenges and Modifications:

-

Regioselectivity : Unsubstituted benzaldehydes yield mixtures of 5- and 7-substituted indoles.

-

Functional Group Tolerance : Methoxy groups must be introduced post-cyclization to avoid side reactions.

Direct Esterification of 5-Methoxy-1H-Indole-2-Carboxylic Acid

Acid-Catalyzed Esterification

A suspension of 5-methoxy-1H-indole-2-carboxylic acid (0.01 mol) in methanol (30 mL) and concentrated sulfuric acid is refluxed for 4 hours. The crude product is filtered and recrystallized from methanol, achieving 96% yield.

Catalytic Advances and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Recent studies demonstrate that ultrasonic irradiation reduces reaction times for enamine intermediates, a precursor to indole derivatives. Applying this to the target compound could optimize the alkylation step, potentially improving yields beyond 63%.

Solvent-Free Conditions

Patents describe solvent-free esterifications using solid acid catalysts (e.g., Amberlyst-15), which eliminate the need for DMF or THF. While untested for this specific compound, such methods align with green chemistry principles and merit further investigation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

-

Two-Step Synthesis : Higher purity but lower overall yield (19.5% combined) limits cost-effectiveness.

-

Direct Esterification : Requires inexpensive reagents (H2SO4, MeOH) but depends on carboxylic acid availability.

Chemical Reactions Analysis

Esterification

One of the primary methods for synthesizing this compound is through esterification reactions. For example, methyl 5-methoxyindole-2-carboxylic acid can be reacted with methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester:

This reaction typically results in high yields and is well-documented in the literature .

Nucleophilic Substitution

Another synthetic route involves nucleophilic substitution reactions where methyl 3-hydroxyindole-2-carboxylate can react with alkyl halides under basic conditions. For instance, treatment with allyl iodide in the presence of potassium carbonate can lead to the formation of more complex derivatives:

This method allows for the introduction of various alkyl groups, enhancing the compound's structural diversity .

Chemical Reactions

Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate participates in various chemical reactions due to its functional groups:

Oxidative Coupling

The compound can undergo oxidative coupling reactions, particularly with other indoles or aromatic compounds. This reaction typically requires a catalyst such as copper salts and can be performed under microwave conditions to enhance yield:

This reaction has been explored for its potential applications in synthesizing complex indole-based structures .

Ester Hydrolysis

Hydrolysis of the ester functional group can also occur under acidic or basic conditions, leading to the formation of carboxylic acids:

This transformation is significant for modifying the compound's solubility and reactivity profiles .

Spectroscopic Characterization

The characterization of this compound is typically performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is essential for confirming the structure of synthesized compounds. Key peaks corresponding to different hydrogen environments can indicate the presence of hydroxyl, methoxy, and indole protons.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural elucidation.

Table: Typical Spectroscopic Data

| Technique | Observed Values | Interpretation |

|---|---|---|

| NMR | δ (ppm): ~3.8 (OCH₃), ~7.0 (Indole H) | Presence of methoxy and indole protons |

| MS | m/z: [M]+ = 221 | Molecular ion peak indicates molecular weight |

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate and its derivatives. For instance, derivatives of indole compounds have shown promising results in protecting neuronal cells from oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

In a study involving hybrid compounds derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid, it was observed that these compounds exhibited strong antioxidant properties and inhibited monoamine oxidase B (MAO-B), suggesting their potential as multifunctional agents for treating neurodegenerative disorders .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in various biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Drug Development

Due to its unique structure and biological properties, this compound is considered an important intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against a range of conditions, including neurodegenerative diseases and possibly cancer .

Research Use

The compound is primarily used for research purposes within pharmaceutical studies rather than direct therapeutic applications. It serves as a valuable tool in drug discovery efforts aimed at developing new treatments based on its biological activity .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituent type, position, and functional groups. Key examples include:

Key Observations :

- Positional Isomerism: Substitutions at C3 (e.g., -OH, -NH₂, -CHO) significantly alter reactivity and hydrogen-bonding capacity. The C3-hydroxy group in the target compound enhances acidity (pKa ~9–10) compared to C3-amino derivatives (pKa ~5–6) .

- Ester Group : Methyl esters (as in the target compound) generally exhibit higher hydrolytic stability than ethyl esters under alkaline conditions .

Key Observations :

- Cyclization Efficiency : The presence of electron-donating groups (e.g., -OMe at C5) improves cyclization yields due to enhanced resonance stabilization .

- Ester Hydrolysis : Alkaline hydrolysis of methyl esters (e.g., NaOH/MeOH) proceeds faster than ethyl esters, as seen in the 98% yield for methyl 5-benzyloxyindole-2-carboxylate .

Physicochemical Properties

A comparison of spectral and physical properties highlights substituent effects:

Key Observations :

- Melting Points : The target compound’s lower melting point (134–136°C) vs. 193–195°C for the C3-carboxylate analog suggests reduced crystallinity due to the -OH group’s hydrogen-bonding disruption.

- Spectral Shifts : The C3-hydroxy group deshields adjacent protons, as seen in the δ 8.92 ppm NH signal , whereas C3-formyl derivatives show characteristic aldehyde protons at δ 10.1 ppm .

Biological Activity

Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate (CAS No. 70258-77-4) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a unique indole structure characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₃) functional groups. Its molecular formula is , with a molar mass of approximately 221.21 g/mol. The specific arrangement of these groups contributes to its reactivity and biological activity.

Biological Activities

1. Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity , potentially scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties , effective against several bacterial strains. In vitro studies have shown its efficacy against multidrug-resistant strains, suggesting its potential as an alternative therapeutic agent in combating antibiotic resistance .

3. Anticancer Activity

This compound has been evaluated for its anticancer effects, particularly against human lung adenocarcinoma (A549) cells. In one study, the compound exhibited significant cytotoxicity, reducing cell viability at concentrations as low as 100 µM in a dose-dependent manner . The mechanism appears to involve the inhibition of specific enzymes related to cancer pathways, although the exact targets remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxyindole-2-carboxylate | C10H9NO3 | Lacks methoxy group at position five |

| Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Methoxy group at position five |

| Ethyl 3-hydroxy-5-methoxyindole-2-carboxylate | C12H13NO4 | Ethyl group instead of methyl |

This compound's unique substitution pattern differentiates it from similar compounds, potentially leading to distinct biological profiles and applications in medicinal chemistry.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving A549 cells, this compound was compared with cisplatin, a standard chemotherapy drug. The results indicated that while cisplatin reduced cell viability significantly, the indole compound also exhibited promising anticancer effects but with a different cytotoxic profile, suggesting it may be used in combination therapies to enhance treatment efficacy .

Case Study 2: Antimicrobial Resistance

Another study assessed the antimicrobial activity against Staphylococcus aureus strains resistant to multiple drugs. The compound demonstrated effective minimum inhibitory concentration (MIC) values ranging from 1–8 µg/mL against resistant strains, highlighting its potential role in addressing antibiotic resistance challenges .

Q & A

Q. Analytical Validation :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) and hydroxyl (-OH) groups (e.g., 1704 cm⁻¹ for ester C=O) .

- UV-Vis : Characterize conjugation via λmax (e.g., ~297 nm in methanol) .

- Single-crystal X-ray diffraction : Definitive structural assignment using programs like SHELXL .

What crystallographic strategies are recommended for determining the three-dimensional structure, and how can common refinement challenges be addressed?

Advanced Research Question

Crystallization : Slow evaporation from methanol yields diffraction-quality crystals .

Data Collection and Refinement :

- Use SHELX suite (SHELXL for refinement) to handle hydrogen bonding networks and twinning .

- Address challenges like disorder by applying restraints or modeling alternate conformations .

- Validate using PLATON/ADDSYM to check for missed symmetry .

Example : In a related indole derivative, intermolecular hydrogen bonds along the b-axis were resolved using SHELXL, with R-factor convergence below 0.05 .

How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR peaks or IR bands) may arise from tautomerism or byproducts. Strategies include:

- Comparative analysis : Cross-check with X-ray data to confirm bond lengths and angles .

- Reaction optimization : Adjust stoichiometry or solvent to suppress side reactions (e.g., abnormal Fischer indole products, as in ) .

- Computational modeling : Use DFT calculations to predict spectroscopic profiles and identify discrepancies .

What in vitro assays are suitable for evaluating its biological activity, and how should control experiments be designed?

Advanced Research Question

Assay Design :

Q. Controls :

- Negative controls : DMSO vehicle to rule out solvent effects.

- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays) .

Data Interpretation : IC50 values should be normalized to cell viability (MTT assay) to exclude cytotoxicity .

How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

Advanced Research Question

SAR Workflow :

Derivatization : Modify substituents (e.g., methoxy → ethoxy, hydroxyl → acetyl) .

Activity Profiling : Test against target enzymes (e.g., FLT3 kinase) .

Computational Docking : Use AutoDock Vina to correlate substituent positions with binding affinity .

Q. Key Findings :

- Methoxy groups at position 5 enhance solubility but may reduce membrane permeability .

- Hydroxyl groups at position 3 are critical for hydrogen bonding with active-site residues .

What are the critical safety protocols for handling this compound in laboratory settings?

Basic Research Question

Safety Measures :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

- Waste disposal : Segregate organic waste and consult biohazard protocols for disposal .

Storage : Keep in airtight containers at -20°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.